molecular formula C10H20O2S B7769598 9,10-Dihydroxystearic acid CAS No. 93923-70-7

9,10-Dihydroxystearic acid

Cat. No.: B7769598
CAS No.: 93923-70-7
M. Wt: 204.33 g/mol
InChI Key: ZAUNEXPULNQGCU-UHFFFAOYSA-N
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Description

9,10-Dihydroxystearic acid (DHSA) is an oxidation product of oleic acid . It has a molecular formula of C18H36O4 and an average mass of 316.476 Da . It is known to improve glucose tolerance and insulin sensitivity in KKAy mice .


Synthesis Analysis

DHSA can be synthesized from oleic acid . There are studies that have explored the synthesis of DHSA ethoxylate and the single-step synthesis of DHSA from epoxidized oleic acid .


Molecular Structure Analysis

The molecular structure of DHSA is characterized by the presence of two hydroxyl groups and one carboxyl group . The exact mass of DHSA is 316.261353 Da .


Chemical Reactions Analysis

The oxidative C-C cleavage of a C18 substrate like DHSA is an important transformation in synthetic organic chemistry . This process facilitates the synthesis of valuable C8-C9 acids widely used in many industries . The efficiency of the catalyst in the oxidative cleavage of DHSA relies on the nature of the active component, the support, and the average size of metal nanoparticles .


Physical And Chemical Properties Analysis

DHSA has a density of 1.0±0.1 g/cm3, a boiling point of 481.6±25.0 °C at 760 mmHg, and a melting point of 92-94ºC . Its flash point is 259.2±19.7 °C .

Mechanism of Action

DHSA can activate peroxisome proliferator-activated receptor α (PPARα) in CV-1 cells when used at concentrations ranging from 50 to 100 µM . It has been shown to decrease blood glucose levels, increase insulin sensitivity, and decrease body weight in high-fat diet-fed KKAy diabetic mice .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 9,10-Dihydroxystearic acid can be achieved through the oxidation of stearic acid using a suitable oxidizing agent.", "Starting Materials": [ "Stearic acid", "Oxidizing agent (e.g. potassium permanganate, sodium dichromate, or chromium trioxide)", "Solvent (e.g. sulfuric acid, acetic acid, or water)" ], "Reaction": [ "Dissolve stearic acid in the chosen solvent", "Add the oxidizing agent slowly to the solution while stirring", "Maintain the reaction mixture at a suitable temperature (e.g. 50-70°C) for a specific time period (e.g. 2-4 hours)", "Monitor the progress of the reaction using TLC or other suitable analytical techniques", "Once the reaction is complete, quench the reaction mixture with water and extract the product using a suitable organic solvent", "Purify the product using column chromatography or recrystallization", "Characterize the product using NMR, IR, and other suitable analytical techniques" ] }

CAS No.

93923-70-7

Molecular Formula

C10H20O2S

Molecular Weight

204.33 g/mol

IUPAC Name

2-octylsulfanylacetic acid

InChI

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12)

InChI Key

ZAUNEXPULNQGCU-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCSCC(=O)O

Related CAS

20731-55-9 (hydrochloride salt)
37734-46-6 (potassium salt)
60154-91-8 (lithium salt)
74220-13-6 (di-calcium salt)
84682-00-8 (magnesium salt)
84753-04-8 (ammonium salt)
93923-70-7 (mono-calcium salt)
120-87-6 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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